molecular formula C13H16N4O2 B6325772 MFCD19538769 CAS No. 857654-00-3

MFCD19538769

Cat. No.: B6325772
CAS No.: 857654-00-3
M. Wt: 260.29 g/mol
InChI Key: YLNMBLHYRUVUBZ-UHFFFAOYSA-N
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Description

MFCD19538769 is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine is 260.12732577 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Specific safety and hazard information for “4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine” is not available in the retrieved data. For similar compounds, safety information is typically provided in the form of hazard statements and precautionary statements .

Mechanism of Action

Target of Action

The primary targets of the compound “4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine” are currently unknown. The compound is a potential agonist of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

As a potential pparδ/β agonist , it may bind to these receptors, leading to conformational changes that allow the receptors to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding can upregulate or downregulate the transcription of target genes, leading to various cellular responses.

Biochemical Pathways

The compound’s potential role as a PPARδ/β agonist suggests that it may influence several biochemical pathways. PPARδ/β is involved in the regulation of lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. Therefore, the compound could potentially impact these processes. More research is needed to confirm these effects and understand the specific pathways involved .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. If it acts as a PPARδ/β agonist, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .

Properties

IUPAC Name

5-(piperidin-4-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-5-14-6-2-10(1)13-16-12(19-17-13)9-18-11-3-7-15-8-4-11/h1-2,5-6,11,15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMBLHYRUVUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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